(4R)-4-Hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(4R)-4-Hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the hydroxyl or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(4R)-4-Hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and protein structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes by binding to their active sites.
Pathways: Involved in metabolic pathways where it can modulate the activity of key enzymes and proteins
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Hydroxypyrrolidine-2-carboxylic acid: The enantiomer of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid with different stereochemistry.
Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(4R)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m1/s1 |
InChI Key |
PMMYEEVYMWASQN-SYPWQXSBSA-N |
Isomeric SMILES |
C1[C@H](CNC1C(=O)O)O |
Canonical SMILES |
C1C(CNC1C(=O)O)O |
Origin of Product |
United States |
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